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Compound of Interest |

Compound Name: Methyl (3r)-3-hydroxyheptanoate
CAS No.: 109053-87-4
Cat. No.: B3080704
. J

Executive Summary & Significance

Methyl (3R)-3-hydroxyheptanoate (CAS: 15889-95-9 for racemic; specific R-isomer analogs
often derived from biological sources) is a pivotal chiral building block and a volatile marker
often associated with the depolymerization of medium-chain-length polyhydroxyalkanoates
(mcl-PHAS). Its structural integrity—defined by the

-hydroxy ester motif—makes it a critical intermediate in the synthesis of pheromones,
antibiotics, and biodegradable polymer precursors.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for the molecule. Unlike
generic databases, we focus here on the causality of the signals—why they appear where they
do and how to use them for definitive structural validation.

Synthesis & Isolation Workflow

To obtain high-purity Methyl (3R)-3-hydroxyheptanoate, the most robust route involves the
acid-catalyzed methanolysis of poly(3-hydroxyheptanoate) or co-polymers containing 3-
hydroxyheptanoate units produced by Pseudomonas strains. This biological route guarantees
the (3R) stereochemistry, which is difficult to achieve via standard Reformatsky reactions
without subsequent chiral resolution.

Experimental Protocol: Transesterification
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» Lyophilization: Dry the biomass or purified PHA polymer (500 mg) strictly to remove water,
which competes with methanol.

e Reaction: Suspend polymer in a mixture of chloroform (2 mL) and methanol containing 3%
(v/v) concentrated sulfuric acid (2 mL).

o Reflux: Heat at 100°C for 140 minutes in a sealed pressure tube. Mechanism: Acid-activated
carbonyl allows nucleophilic attack by methanol, cleaving the ester backbone while
preserving the C3 chiral center.

o Work-up: Add 1 mL water to induce phase separation. The chloroform layer contains the
methyl esters.

 Purification: Dry organic phase over

and filter.

Workflow Diagram

mcl-PHA Polymer Acid Catalysis 100°C, 140 min Backbone Cleavage Phase Separation Purification Methyl (3R)-3-hydroxyheptanoate
(Biological Source) (H2SO4/MeOH) (Transesterification) (CHCI3 / H20) (Organic Phase)
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Figure 1: Acid-catalyzed depolymerization workflow to isolate the target methyl ester from PHA
biopolymers.

Mass Spectrometry (GC-MS)

The mass spectrum of methyl 3-hydroxy fatty acids is distinct and dominated by fragmentation
proximal to the hydroxyl group.

Fragmentation Logic

The molecular ion (
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) for Methyl 3-hydroxyheptanoate (
, MW 160.2) is often weak or absent due to rapid dehydration or cleavage.

o Base Peak (m/z 103): This is the diagnostic peak for all methyl 3-hydroxy esters.[1] It arises
from

-cleavage between C3 and C4.

e Mechanism: The bond between the carbinol carbon (C3) and the alkyl tail (C4) breaks,
leaving the resonance-stabilized ion:

Key lon Table
Fragment

m/z Intensity . Mechanistic Origin
Assighment

-cleavage (C3-C4

103 100% (Base) bond rupture).
Diagnostic for 3-OH

methyl esters.

= 0

Dehydration (loss of
142 ~2-5% water), often followed

by alkene migration.

McLafferty
rearrangement of the

74 ~20-30% ester moiety (less
dominant than m/z
103).

Propyl fragment from
the alkyl tail (C5-C7).

43 ~40%

Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathways in Electron Impact (EI) MS.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of the carbon skeleton and oxidation state. The data below
assumes

solvent.[2]

NMR (400 MHz, )

The hallmark of this spectrum is the diastereotopic nature of the

-protons (H2) and the shift of the

-proton (H3).
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Shift (

ppm)

Multiplicity

Integration

Assignment

Structural
Insight

4.00 - 4.06

Multiplet (m)

1H

H3 (

-CH)

Deshielded by -
OH and ester
group proximity.
Chiral center.

3.71

Singlet (s)

3H

OMe

Characteristic
methyl ester

singlet.

2.52

dd (

Hz)

1H

H2a

Diastereotopic

-proton.

241

dd (

Hz)

1H

H2b

Diastereotopic

-proton. Splitting
differs from H2a
due to chiral

environment.

28-3.0

Broad (br)

1H

-OH

Hydroxyl proton

(shift varies with
concentration/H-
bonding).[3]

1.30-1.55

Multiplet

6H

H4, H5, H6

Methylene
envelope of the
heptanoate

chain.

0.90

Triplet (%)

3H

H7

Terminal methyl

group.

Critical Interpretation Note: The

-protons (C2) are not equivalent because they are adjacent to a chiral center (C3). They appear
as an ABX system (with H3), resulting in two distinct doublets of doublets (dd).
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Shift (
Assignment Notes
ppm)
1735 Cl(C=0) Typical ester carbonyl.
Diagnostic for secondary
68.1 C3 (CH-OH)
alcohol.
51.8 OMe Methyl ester carbon.
c2( Shifted downfield due to
41.1
_CH2) carbonyl.
Methylene adjacent to chiral
36.3 C4
center.
27.6 C5 Bulk chain methylene.
22.6 C6 Bulk chain methylene.
14.0 C7 Terminal methyl.

Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group confirmation.
e 3400-3500 cm

(Broad): O-H stretching vibration. The broadness indicates intermolecular hydrogen bonding.
In dilute solution, this may sharpen.

e 2950, 2930, 2860 cm

: C-H stretching (aliphatic chain).

e 1735-1745cm

(Strong): C=0 stretching (Ester). This is the sharpest, most intense peak in the spectrum.
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1170-1200 cm

: C-O-C stretching (Ester linkage).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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